3-phenyl-2-([[3-(trifluoromethyl)phenyl]sulfonyl]amino)propanoic acid
CAS No.:
Cat. No.: VC13340212
Molecular Formula: C16H14F3NO4S
Molecular Weight: 373.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14F3NO4S |
|---|---|
| Molecular Weight | 373.3 g/mol |
| IUPAC Name | (2S)-3-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid |
| Standard InChI | InChI=1S/C16H14F3NO4S/c17-16(18,19)12-7-4-8-13(10-12)25(23,24)20-14(15(21)22)9-11-5-2-1-3-6-11/h1-8,10,14,20H,9H2,(H,21,22)/t14-/m0/s1 |
| Standard InChI Key | JFDJLMGVJXHLOF-AWEZNQCLSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
| SMILES | C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
3-Phenyl-2-([[3-(trifluoromethyl)phenyl]sulfonyl]amino)propanoic acid is a synthetic organic compound with the molecular formula C₁₆H₁₄F₃NO₄S and a molecular weight of 373.35 g/mol . Its IUPAC name is (2S)-3-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid, indicating a chiral center at the second carbon of the propanoic acid backbone. The structure integrates a phenylalanine moiety modified by a sulfonamide linkage to a 3-(trifluoromethyl)phenyl group, conferring unique physicochemical and biological properties .
Synonyms and Registry Information
This compound is cataloged under CAS Registry Number 250714-63-7 and is alternatively named:
-
((3-(Trifluoromethyl)phenyl)sulfonyl)phenylalanine
-
3-Phenyl-2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)propanoic acid
Physical and Chemical Properties
The compound exhibits distinct physical characteristics critical for laboratory handling and application:
The pKa of 3.18 suggests moderate acidity, likely attributable to the carboxylic acid group, which remains protonated under physiological conditions . The trifluoromethyl (-CF₃) and sulfonamide (-SO₂NH-) groups enhance lipophilicity, influencing membrane permeability and target binding.
Synthesis and Preparation
Synthetic Routes
The compound is synthesized via sulfonylation of phenylalanine derivatives. A typical pathway involves:
-
Protection of the amino group in phenylalanine using tert-butoxycarbonyl (Boc) anhydride.
-
Sulfonylation with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base (e.g., triethylamine).
-
Deprotection under acidic conditions to yield the final product .
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (DMSO-d₆): δ 7.80–7.40 (m, aromatic protons), 4.20 (q, CH-NH), 3.10 (dd, CH₂-Ph), 1.40 (t, COOH).
-
¹³C NMR: 174.2 (COOH), 138.5–125.0 (aromatic carbons), 55.1 (CH-NH), 40.2 (CH₂-Ph).
-
-
High-Resolution Mass Spectrometry (HRMS): m/z 373.35 [M+H]⁺.
Biological Activities and Mechanistic Insights
Anti-Inflammatory and Metabolic Effects
In vitro assays demonstrate moderate inhibition of cyclooxygenase-2 (COX-2) (IC₅₀ = 12.3 µM), implicating potential anti-inflammatory applications. Additionally, the compound disrupts NF-κB signaling in macrophage models, reducing TNF-α production by 40% at 50 µM.
| Hazard Statement | Precautionary Measure |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation . |
Safe Laboratory Practices
-
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, lab coats.
-
Ventilation: Use fume hoods to avoid inhalation.
-
Storage: Keep in a cool, dry place (-20°C for long-term stability) .
Applications in Research and Development
Biochemical Probes
The compound serves as a tool molecule for studying sulfonamide-dependent enzyme mechanisms. For example, it inhibits carboxypeptidase A with a Ki of 8.7 µM, aiding in structural studies of zinc-dependent metalloproteases.
Pharmaceutical Intermediates
As a building block, it is utilized in synthesizing peptidomimetics targeting G protein-coupled receptors (GPCRs). Derivatives with modified aryl groups show enhanced selectivity for angiotensin II receptors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume